PB28 Alone Delivers Verified Dual σ2 Agonist / σ1 Antagonist Pharmacology Not Achievable with Single-Target Sigma Ligands
PB28 hydrochloride binds to σ2 receptors with a Ki of 0.28 nM and to σ1 receptors with a Ki of 13 nM in MCF-7 breast cancer cell membranes, yielding functional σ2 receptor agonism and σ1 receptor antagonism [1][2]. In contrast, siramesine acts as a pure σ2 agonist (σ2 IC50 = 0.12 nM; σ1 IC50 = 17 nM) with 140-fold selectivity but possesses no σ1 antagonist activity, while NE100 is a selective σ1 antagonist (Ki = 0.86–2.4 nM) that largely spares σ2 receptors [3]. PB28's dual profile enables simultaneous P-glycoprotein downregulation and ceramide-dependent/caspase-independent apoptosis induction—biological outcomes not achievable by either single-target ligand class alone [2]. The structurally related analog (+)-S-PB28 enantiomer diverges sharply, with σ1 Ki = 0.13 nM and σ2 Ki = 1.18 nM, reversing the selectivity ratio and producing a different biological fingerprint [4].
| Evidence Dimension | Receptor binding affinity and functional selectivity profile |
|---|---|
| Target Compound Data | PB28: σ2 Ki = 0.28 nM (agonist), σ1 Ki = 13 nM (antagonist); selectivity ratio σ2/σ1 = 46-fold in MCF-7 cells |
| Comparator Or Baseline | Siramesine: σ2 IC50 = 0.12 nM (agonist), σ1 IC50 = 17 nM (no antagonism), 140-fold selectivity. NE100: σ1 Ki = 0.86 nM (antagonist), σ2 negligible. (+)-S-PB28: σ1 Ki = 0.13 nM, σ2 Ki = 1.18 nM (reversed selectivity vs. racemic PB28) |
| Quantified Difference | PB28 is the only compound in this comparison set that simultaneously engages σ2 receptors as an agonist and σ1 receptors as an antagonist. Siramesine has 3-fold higher σ2 selectivity but lacks σ1 antagonism. (+)-S-PB28 shows 9-fold higher σ1 affinity but >4-fold lower σ2 affinity compared with racemic PB28. |
| Conditions | Radioligand competition binding in MCF-7 cell membranes for PB28 [1]; standard filtration-based radioligand binding for siramesine and NE100 [3]; binding data for PB28 enantiomers from Abate et al. [4]. |
Why This Matters
Researchers aiming to simultaneously engage both sigma receptor subtypes for anticancer or neurological mechanistic studies cannot functionally replace PB28 with any single-target sigma ligand without losing key downstream biological effects.
- [1] Bertin Bioreagent. PB 28 (hydrochloride) product datasheet. CAT N°: 31742. https://www.bertin-bioreagent.com/pb-28-hydrochloride/ View Source
- [2] Azzariti A, et al. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Mol Cancer Ther. 2006;5(7):1807-16. PMID: 16891467. View Source
- [3] PeptideDB. Siramesine fumarate bioactivity data. https://www.peptidedb.com/siramesine-fumarate/ View Source
- [4] Abate C, et al. Table 1: S1R/S2R affinities and anti-SARS-CoV-2 activity of PB28 analogs. Sci Rep. 2023;13:12839. https://preview-www.nature.com/articles/s41598-023-39662-w/tables/1 View Source
